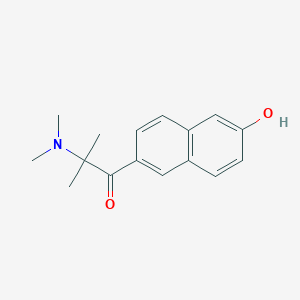
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its ability to participate in diverse chemical reactions and its potential biological activities.
Méthodes De Préparation
The synthesis of 2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one typically involves multiple steps. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one has a wide range of scientific research applications:
Biology: The compound is employed in biological studies to investigate cellular processes and molecular interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one exerts its effects involves its interaction with specific molecular targets. For example, as a fluorescent probe, it binds to certain biomolecules and emits light upon excitation, allowing for the visualization of cellular processes . The pathways involved in its mechanism of action include the absorption of light energy, excitation of electrons, and subsequent emission of light at a different wavelength.
Comparaison Avec Des Composés Similaires
2-(Dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as:
2-(6-Hydroxynaphthalen-2-yl)propanoic acid: This compound has a similar naphthalene structure but differs in its functional groups and chemical properties.
3-(6-Hydroxynaphthalen-2-yl)-2,2-dimethylpentanoic acid: Another related compound with a naphthalene core, but with different substituents and reactivity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
834914-11-3 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
2-(dimethylamino)-1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C16H19NO2/c1-16(2,17(3)4)15(19)13-6-5-12-10-14(18)8-7-11(12)9-13/h5-10,18H,1-4H3 |
Clé InChI |
QSCBHZVDKMVTMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C1=CC2=C(C=C1)C=C(C=C2)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (3S)-3-[methyl(phenyl)amino]octanoate](/img/structure/B14198687.png)
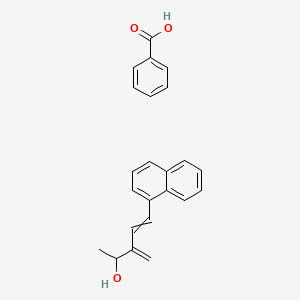
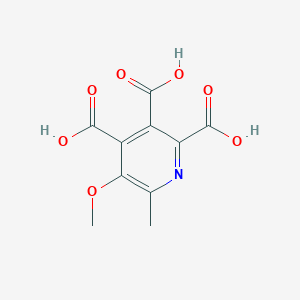


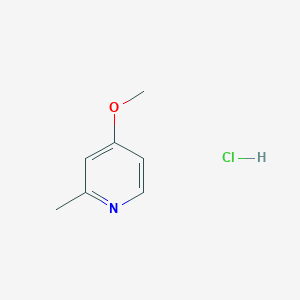
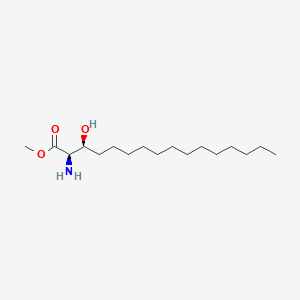
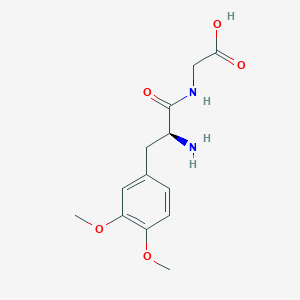
![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)

![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)

